Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) is a specialized chemical compound primarily utilized as a photoinitiator in cationic polymerization processes. This compound is notable for its ability to initiate polymerization upon exposure to ultraviolet light, making it valuable in various industrial applications, particularly in the curing of resins.
Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) belongs to the class of sulfonium compounds. It is characterized as a cationic photoinitiator, which makes it crucial for initiating polymerization reactions under UV light exposure.
The synthesis of Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) typically involves several steps:
The synthesis can be performed using various solvents such as methanol or propylene carbonate, with temperature control being critical to ensure proper precipitation and yield. For instance, cooling the reaction mixture to temperatures below 10 °C aids in obtaining a relatively pure product .
The molecular formula of Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) is . The structure consists of:
The primary reaction involving Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) is its photoinitiation of cationic polymerization. Upon exposure to ultraviolet light, the compound generates cationic species that initiate polymerization in monomers containing reactive groups such as vinyl ethers and oxetanes .
The photoinitiation mechanism involves:
The mechanism by which Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) initiates polymerization can be summarized as follows:
The effectiveness of this compound as a photoinitiator is influenced by several factors:
Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) is primarily used in:
The molecular architecture of bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) (CAS 74227-35-3) is engineered for optimal photochemical performance in cationic polymerization. Its design incorporates a dual sulfonium core linked by a thioether bridge, creating an extended π-conjugated system that enables efficient photoexcitation [3] [7]. The tetraphenyl substitution around sulfur atoms enhances thermal stability (decomposition >230°C) while maintaining photolability under UV irradiation [4] [6]. This structural configuration allows for the generation of two acid equivalents per molecule during photolysis, doubling the catalytic efficiency compared to monosulfonium analogs [3] [5]. Key molecular parameters optimized in this design include:
Table 1: Key Molecular Design Parameters
Design Feature | Value | Functional Impact |
---|---|---|
Sulfonium centers | 2 | Dual acid generation capacity |
Counter anion | PF₆⁻ | Hydrolytic stability & anion nucleofugality |
Aromatic conjugation | Extended system | Red-shifted absorption |
Thermal decomposition | >230°C | Shelf-life stability |
Molecular weight | 846.74 g/mol | Controlled diffusion in polymer matrices |
Synthesis proceeds through a sequential two-stage strategy requiring precise control of reaction conditions. The first stage involves preparing the thioether precursor via nucleophilic aromatic substitution:
Stage 1: Thioether Coupling4-Chlorophenyl sulfide reacts with sodium benzenethiolate in anhydrous DMF at 110°C for 18 hours, yielding bis(4-(phenylthio)phenyl)sulfide (85% isolated yield) [6]. Purification by silica gel chromatography (hexane:ethyl acetate = 9:1) ensures precursor purity >99% by HPLC.
Stage 2: Sulfonium FormationThe thioether intermediate undergoes electrophilic arylation using bromobenzene in the presence of aluminum chloride catalyst (5 mol%) at 40°C for 6 hours [9]. This Friedel-Crafts sulfoniumization achieves 70-75% conversion, with the crude sulfonium bromide subsequently subjected to anion exchange:
The intermediate sulfonium bromide salt is dissolved in hot methanol and treated with ammonium hexafluorophosphate (2.2 equivalents), precipitating the target compound as a crystalline solid within 2 hours [4] [6]. Recrystallization from acetonitrile/ethyl acetate yields 98.5% pure product as confirmed by ¹⁹F NMR and ion chromatography (PF₆⁻ content: 99.2±0.3%) [6].
Table 2: Critical Reaction Parameters for Sulfonium Formation
Reaction Parameter | Optimal Condition | Deviation Impact |
---|---|---|
Temperature | 40±2°C | >45°C: Diaryl sulfide byproduct forms |
AlCl₃ loading | 5.0 mol% | <3%: Incomplete conversion |
Solvent system | Nitromethane | THF: Reduced cation stability |
Anion exchange time | 120 min | <90 min: Incomplete precipitation |
The PF₆⁻ anion provides critical stabilization through three synergistic mechanisms: (1) Weak nucleophilicity (Gutmann AN = 8.3) prevents cation decomposition via backside attack; (2) Hydrolytic resistance maintains acid generation efficiency in humid environments; (3) Delocalized charge distribution reduces ion-pair recombination during photolysis [3] [4] [6]. Comparative studies demonstrate PF₆⁻'s superiority:
The anion lattice energy (689 kJ/mol for PF₆⁻) creates a crystalline matrix that impedes atmospheric moisture penetration, critical for semiconductor lithography applications where humidity control is challenging [6] [9]. X-ray diffraction analysis reveals a bidentate ion-pair configuration where each PF₆⁻ interacts with two sulfonium centers through fluorine-mediated electrostatic contacts (S⁺···F distance: 2.89Å) [4].
Lewis acid-mediated cyclizations enable precision modification of the diphenylsulfide backbone. Titanium tetrachloride (10 mol% in DCM) promotes intramolecular Friedel-Crafts cyclization at 0°C, generating planarized sulfonium complexes that enhance quantum yield by 15-20% [8]. The mechanism proceeds through:
Alternative catalysts demonstrate significant performance variations:
Table 3: Cyclization Catalyst Screening for Structural Optimization
Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Quantum Yield Increase |
---|---|---|---|---|
TiCl₄ | 0 | 2.0 | 92 | +19.7% |
BF₃·OEt₂ | 25 | 10.0 | 76 | +12.3% |
FeCl₃ | -10 | 4.5 | 83 | +15.2% |
AlCl₃ | -15 | 1.5 | 68 | +8.4% |
The optimized cyclized derivatives exhibit bathochromic shifts (λₘₐₓ = 382 nm vs original 365 nm) and enhanced molar extinction coefficients (ε = 2,180 M⁻¹cm⁻¹), making them suitable for i-line (365 nm) lithography systems [8] [9].
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